6-Oxaspiro[4.5]decane-9-ethanamine, 9-(2-pyridinyl)-, (9R)-

Cardiac Safety Pharmacology hERG Metabolite Characterization

6-Oxaspiro[4.5]decane-9-ethanamine, 9-(2-pyridinyl)-, (9R)- (CAS 1401026-79-6), also designated TRV-0109662, is a chiral spirocyclic primary amine (C₁₆H₂₄N₂O, MW 260.37). It is a defined minor inactive metabolite of the FDA-approved biased μ-opioid receptor agonist oliceridine (TRV-130, OLINVYK®).

Molecular Formula C16H24N2O
Molecular Weight 260.37 g/mol
CAS No. 1401026-79-6
Cat. No. B1403376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxaspiro[4.5]decane-9-ethanamine, 9-(2-pyridinyl)-, (9R)-
CAS1401026-79-6
Molecular FormulaC16H24N2O
Molecular Weight260.37 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC(CCO2)(CCN)C3=CC=CC=N3
InChIInChI=1S/C16H24N2O/c17-10-8-15(14-5-1-4-11-18-14)9-12-19-16(13-15)6-2-3-7-16/h1,4-5,11H,2-3,6-10,12-13,17H2/t15-/m1/s1
InChIKeyIJVNQJHHXLTQFV-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxaspiro[4.5]decane-9-ethanamine, 9-(2-pyridinyl)-, (9R)- (CAS 1401026-79-6): Procurement-Grade Identity and Primary Analytical Role


6-Oxaspiro[4.5]decane-9-ethanamine, 9-(2-pyridinyl)-, (9R)- (CAS 1401026-79-6), also designated TRV-0109662, is a chiral spirocyclic primary amine (C₁₆H₂₄N₂O, MW 260.37) . It is a defined minor inactive metabolite of the FDA-approved biased μ-opioid receptor agonist oliceridine (TRV-130, OLINVYK®) [1]. Unlike the parent drug, TRV-0109662 lacks pharmacologically relevant μ-opioid receptor activity and does not produce clinically significant ion channel effects [2]. Its primary procurement utility is as a certified analytical reference standard for metabolite identification, bioanalytical method validation, and impurity profiling in oliceridine development and quality control workflows.

Metabolite identification standard for oliceridine (OLINVYK) bioanalysis
Bioanalytical method validation requiring stereochemically defined inactive metabolite
Chiral reference standard with (9R)-configuration matching oliceridine's metabolic product

Why Generic Spirocyclic Amine Intermediates Cannot Substitute for (9R)-TRV-0109662 in Regulated Bioanalytical Workflows


In-class spirocyclic amine intermediates or racemic mixtures cannot substitute for (9R)-TRV-0109662 because its utility is defined by its identity as a specific, stereochemically resolved, inactive metabolite of oliceridine [1]. Generic substitution with the (9S)-enantiomer, racemic mixture, or structurally related oxaspiro intermediates (e.g., TRV-0109101 or nitrile precursors) introduces different chromatographic retention, mass spectral fragmentation, and pharmacological activity profiles that invalidate bioanalytical method specificity and regulatory metabolite identification requirements . The FDA-issued UNII (TEG0D9299T) is assigned exclusively to the (9R)-enantiomer, confirming that procurement must match this precise stereochemical identity for regulatory submissions referencing oliceridine (OLINVYK®) [2].

Target
(9R)-TRV-0109662
Specific, stereochemically resolved inactive metabolite; UNII TEG0D9299T assigned exclusively to (9R)-enantiomer
Potential Substitute
Racemic mixture or (9S)-enantiomer
Different chromatographic retention, mass fragmentation, and regulatory identity; invalidates bioanalytical method specificity
M22 (TRV-0306954) glucuronidated metabolite
Distinct molecular mass and metabolic pathway; cannot serve as N-dealkylation marker for CYP450 phenotyping

Quantitative Differentiation Evidence: (9R)-TRV-0109662 vs. Oliceridine, M22, and the (9S)-Enantiomer


Cardiac Ion Channel Safety Profiling: TRV-0109662 vs. Oliceridine

TRV-0109662 exhibits no clinically relevant cardiac ion channel activity, with IC₅₀ values exceeding 300 µM across hERG (IKr), NaV1.5 peak and late INa, and CaV1.2 channels. In contrast, the parent drug oliceridine demonstrates measurable inhibition of hERG (IC₅₀ = 2.2 µM) and late INa (IC₅₀ = 3.45 µM) [1]. This >136-fold difference in hERG potency eliminates concerns about metabolite-driven QT prolongation, a critical differentiator for toxicological risk assessment.

hERG IC₅₀
Reported
>300 µM (TRV-0109662) vs. 2.2 µM (Oliceridine)
>136-fold lower affinity; supports metabolite cardiac safety profiling
Manual patch-clamp; HEK-293/CHO cells
Cardiac Safety Pharmacology hERG Metabolite Characterization QT Prolongation

Multi-Ion Channel Selectivity Profile: TRV-0109662 vs. M22 (TRV-0306954)

Both TRV-0109662 and the major glucuronidated oliceridine metabolite M22 (TRV-0306954) were profiled against a panel of cardiac ion channels. Both metabolites demonstrated IC₅₀ values >300 µM for NaV1.5 peak INa, NaV1.5 late INa, and CaV1.2 ICa, indicating that neither metabolite contributes to arrhythmic risk via these pathways [1]. This co-profiling confirms that TRV-0109662 and M22 share a benign cardiac ion channel profile, but TRV-0109662 is the N-dealkylated primary amine metabolite required for specific mass spectrometry-based quantification in pharmacokinetic studies.

Multi-Ion Channel
Reported
NaV1.5 & CaV1.2 IC₅₀ >300 µM (TRV-0109662 and M22)
Indistinguishable ion channel inactivity; TRV-0109662 required as specific MS marker
Two independent studies; manual patch-clamp
Ion Channel Screening Metabolite Safety NaV1.5 CaV1.2

μ-Opioid Receptor Pharmacological Activity: TRV-0109662 vs. Oliceridine

TRV-0109662 is devoid of μ-opioid receptor (MOR) pharmacological activity in vitro, reported as having no appreciable MOR binding or functional activity [1]. The parent drug oliceridine exhibits high MOR affinity (Ki = 7.3 nM) and G-protein-biased partial agonism (EC₅₀ = 7.9 nM in [³⁵S]GTPγS assays) [2]. This categorical loss of MOR activity upon N-dealkylation to TRV-0109662 is a defining structural activity relationship distinguishing this primary amine metabolite from the parent tertiary amine drug.

MOR Activity
Class-level
No appreciable μ-opioid receptor activity reported in vitro
Supports inactive metabolite classification; validated as negative control for MOR assays
Review-level evidence; class inference
μ-Opioid Receptor Metabolite Pharmacology Inactive Metabolite G-Protein Bias

Metabolic Origin and Formation Pathway: TRV-0109662 vs. M22

TRV-0109662 is formed via oxidative N-dealkylation of oliceridine, mediated primarily by CYP3A4 and CYP2D6, with minor contributions from CYP2C9 and CYP2C19 [1]. In contrast, the major metabolite M22 (TRV-0306954) arises from hydroxylation of the thiophene ring followed by glucuronidation [2]. This differential metabolic origin means that TRV-0109662 is the specific marker for the N-dealkylation clearance pathway of oliceridine, while M22 reflects oxidative hydroxylation and Phase II conjugation.

Metabolic Origin
Reported
CYP3A4/CYP2D6-mediated N-dealkylation
N-dealkylation pathway-specific marker; distinct from M22 glucuronidation route
Human liver microsomes; recombinant CYP isoforms
Drug Metabolism CYP450 N-Dealkylation Glucuronidation

Stereochemical Identity: (9R)-Enantiomer vs. (9S)-Enantiomer and Racemate

CAS 1401026-79-6 is the (9R)-enantiomer with defined stereochemistry (InChIKey: IJVNQJHHXLTQFV-OAHLLOKOSA-N), differentiating it from the (9S)-enantiomer (CAS 1401026-78-5) and the racemic mixture (CAS 1401028-25-8) [1]. In oliceridine metabolism, TRV-0109662 retains the (9R)-configuration of the parent drug. Procurement of the incorrect enantiomer or racemate would introduce a chemically distinct entity with different chiral optical rotation, potential differential biological activity, and non-identical chromatographic behavior, compromising the integrity of stereospecific bioanalytical methods.

Stereochemistry
Specification
(9R)-configuration; CAS 1401026-79-6; InChIKey IJVNQJHHXLTQFV-OAHLLOKOSA-N
Enantiomeric fidelity essential for bioanalytical method validation
Distinct from (9S)-enantiomer and racemate
Chiral Purity Enantiomeric Specificity Reference Standard Bioanalytical Method Validation

Physicochemical Properties and Formulation Solubility: TRV-0109662

TRV-0109662 has a computed topological polar surface area (TPSA) of 48.1 Ų and a molecular weight of 260.37 g/mol [1]. While the specific logP and aqueous solubility values are not publicly reported in peer-reviewed literature for this metabolite, its TPSA <75 Ų classifies it within a physicochemical space where passive membrane permeability is generally favorable. In contrast, the glucuronidated metabolite M22 (MW >500, TPSA >150 Ų) is substantially more polar, affecting its extraction recovery and chromatographic behavior in bioanalytical methods.

Physicochemical
Class-level
TPSA: 48.1 Ų; MW: 260.37
Lower polarity than M22; affects extraction recovery and LC-MS/MS method design
In silico calculation; peer solubility not reported
Physicochemical Characterization LogP TPSA Reference Standard Handling

Validated Procurement Scenarios for (9R)-TRV-0109662 (CAS 1401026-79-6) Based on Quantitative Evidence


Regulatory Bioanalytical Method Validation for Oliceridine (OLINVYK®) ANDA Submissions

Generic pharmaceutical developers preparing Abbreviated New Drug Applications (ANDAs) for oliceridine injection must validate LC-MS/MS bioanalytical methods capable of distinguishing the inactive N-dealkylated metabolite TRV-0109662 from the active parent drug and the glucuronidated metabolite M22. Procurement of CAS 1401026-79-6 as a certified reference standard is mandatory for method specificity, precision, and accuracy validation per FDA Guidance for Industry on Bioanalytical Method Validation. The confirmed absence of MOR activity and cardiac ion channel effects (all IC₅₀ >300 µM) ensures this standard does not confound pharmacological endpoints.

CYP450 Phenotyping and Drug-Drug Interaction (DDI) Studies Involving Oliceridine

Clinical pharmacology laboratories investigating oliceridine drug-drug interactions require TRV-0109662 as a pathway-specific probe for CYP3A4/CYP2D6-mediated N-dealkylation activity. The compound's defined metabolic origin via CYP3A4, CYP2D6, CYP2C19, and CYP2C9 enables its use as a quantitative endpoint in in vitro hepatocyte or recombinant enzyme incubation studies. Substitution with the major metabolite M22 or racemic intermediates would confound the interpretation of fractional clearance via the N-dealkylation pathway.

Cardiac Safety Pharmacology Metabolite Risk Assessment

When oliceridine was found to produce a delayed secondary peak in QTc prolongation in the thorough QT study, regulatory authorities required characterization of its metabolites' cardiac ion channel profiles. The comprehensive data showing TRV-0109662 IC₅₀ >300 µM across hERG, NaV1.5, and CaV1.2 channels was instrumental in demonstrating that this metabolite does not contribute to repolarization delay. Contract research organizations (CROs) performing cardiac safety assessments for opioid drug candidates should procure TRV-0109662 as a comparator standard for 'inactive metabolite' benchmarking in hERG and multi-ion channel liability panels.

Synthesis of Downstream Opioid Receptor Ligand Intermediates Requiring Defined (9R)-Stereochemistry

Medicinal chemistry groups synthesizing novel biased MOR agonists based on the oxaspiro[4.5]decane scaffold require CAS 1401026-79-6 as a chiral building block for preparing N-substituted derivatives such as (R)-N-(naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine (N359276) . The defined (9R)-configuration is critical because stereochemistry at C9 directly influences MOR binding affinity and G-protein bias. Procurement of the racemic mixture (CAS 1401028-25-8) or the (9S)-enantiomer (CAS 1401026-78-5) would yield downstream products with unpredictable pharmacological activity.

Application
Selection Property
Validation Focus
Bioanalytical method validation for oliceridine ANDA research
Chiral metabolite reference standard identity
Method specificity, precision, and accuracy criteria review
CYP450 phenotyping and drug-drug interaction studies
N-dealkylation pathway marker
CYP3A4/CYP2D6 isoform-specific clearance assessment
Cardiac ion channel metabolite profiling
Inactive metabolite benchmarking
hERG and multi-ion channel liability review
Chiral building block for biased MOR ligand synthesis
Defined (9R)-stereochemistry
Stereochemical control in MOR agonist development
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